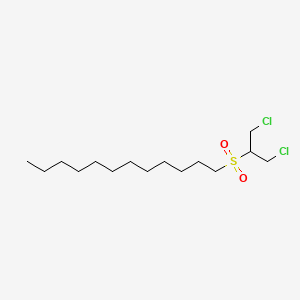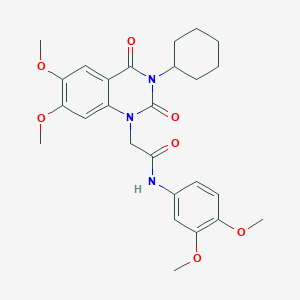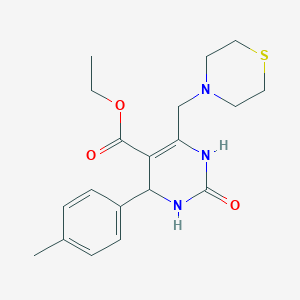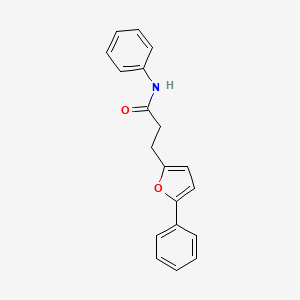
1,3-Dichloropropan-2-yl dodecyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dichloropropane-2-sulfonyl)dodecane is an organic compound characterized by the presence of both sulfonyl and dichloropropane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dichloropropane-2-sulfonyl)dodecane typically involves the reaction of 1,3-dichloropropane with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride intermediate. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 1-(1,3-dichloropropane-2-sulfonyl)dodecane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dichloropropane-2-sulfonyl)dodecane undergoes various chemical reactions, including:
Substitution Reactions: The dichloropropane group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents such as lithium aluminum hydride are employed for reduction reactions. Hydrolysis typically requires the use of strong acids or bases .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
1-(1,3-Dichloropropane-2-sulfonyl)dodecane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of 1-(1,3-dichloropropane-2-sulfonyl)dodecane involves its interaction with molecular targets through its reactive sulfonyl and dichloropropane groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropane: A related compound with similar chemical properties but lacking the sulfonyl group.
1,3-Dichloropropene: Another similar compound used as a pesticide and fumigant.
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H30Cl2O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(1,3-dichloropropan-2-ylsulfonyl)dodecane |
InChI |
InChI=1S/C15H30Cl2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-20(18,19)15(13-16)14-17/h15H,2-14H2,1H3 |
InChI Key |
PFQNBECVIGEIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11465169.png)
![Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11465179.png)
![2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11465186.png)
![2-benzyl-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11465194.png)
![Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate](/img/structure/B11465209.png)
![ethyl 2-[(thiophen-2-ylsulfonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11465210.png)
![2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide](/img/structure/B11465211.png)

![14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11465221.png)

![5-(3,4-Dimethoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B11465238.png)
![N~2~-acetyl-N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide](/img/structure/B11465252.png)

![N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11465256.png)
